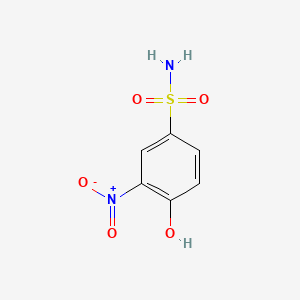

4-Hydroxy-3-nitrobenzenesulfonamide

Description

Overview of Sulfonamide Chemistry in Research

The sulfonamide functional group (-SO2NH2) is a cornerstone in medicinal and synthetic chemistry, forming the basis for a wide array of therapeutic agents. nih.govajchem-b.com Historically, sulfonamides were the first class of synthetic antimicrobial drugs to be widely used, revolutionizing the treatment of bacterial infections before the advent of penicillin. nih.govajchem-b.com In contemporary research, the sulfonamide moiety is recognized as a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity. tandfonline.comresearchgate.net

The significance of sulfonamides in research extends far beyond their antimicrobial properties. They are integral building blocks in the development of pharmaceuticals with a broad spectrum of biological activities. ajchem-b.comnovapublishers.com Research has demonstrated the efficacy of sulfonamide-containing compounds as anticancer, anti-inflammatory, antiviral, antidiabetic, and diuretic agents. ajchem-b.comnovapublishers.com This wide range of applications stems from their ability to inhibit specific enzymes, such as carbonic anhydrase and dihydropteroate (B1496061) synthetase. nih.gov

Modern synthetic chemistry has further expanded the utility of sulfonamides, with advancements in synthetic methodologies enhancing their production efficiency and enabling the creation of novel derivatives. ajchem-b.com Researchers continue to explore the structure-activity relationships of sulfonamides to design new chemical entities with improved bioactivities and to overcome challenges like drug resistance. tandfonline.comresearchgate.net The ability of sulfonamides to coordinate with metal ions to form stable complexes has also opened up new avenues in bioinorganic chemistry for drug design. researchgate.netnovapublishers.com

Applications of Sulfonamides in Research

| Research Area | Application of Sulfonamides |

| Antimicrobial | Development of new agents to combat bacterial infections and overcome resistance. nih.govtandfonline.com |

| Anticancer | Inhibition of enzymes like carbonic anhydrase, which are implicated in some cancers. ajchem-b.com |

| Anti-inflammatory | Design of novel anti-inflammatory drugs. novapublishers.com |

| Antiviral | Exploration of sulfonamide derivatives for their potential to combat viral infections. ajchem-b.comnovapublishers.com |

| Antidiabetic | Development of compounds for controlling blood sugar levels. ajchem-b.com |

| Organocatalysis | Use as catalysts in enantioselective chemical reactions. novapublishers.com |

| Bioinorganic Chemistry | Formation of metal complexes for therapeutic applications. researchgate.netnovapublishers.com |

Significance of Hydroxy and Nitro Functional Groups in Molecular Design

Functional groups are specific arrangements of atoms within a molecule that are responsible for its characteristic chemical reactions and physical properties. solubilityofthings.combritannica.com The hydroxyl (-OH) and nitro (-NO2) groups present in 4-Hydroxy-3-nitrobenzenesulfonamide are of particular importance in molecular design due to their distinct electronic and physicochemical properties.

The hydroxyl group is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. solubilityofthings.commasterorganicchemistry.com This ability significantly influences a molecule's solubility in water and its potential to interact with biological targets like proteins and enzymes. ashp.org An aromatic hydroxyl group, or phenol (B47542), can donate electrons into the aromatic ring through resonance, which can affect the reactivity and electronic distribution of the entire molecule. ashp.org The presence of a hydroxyl group can be crucial for the biological activity of many compounds. solubilityofthings.com

The nitro group is a strong electron-withdrawing group. masterorganicchemistry.comashp.org This property arises from the high electronegativity of the nitrogen and oxygen atoms. The presence of a nitro group can significantly alter the electron density of an aromatic ring, influencing its reactivity in chemical transformations. ashp.org The polar nature of the nitro group also affects a compound's physical properties, such as its boiling point and dipole moment. libretexts.org In the context of drug design, the ability of polynitro aromatic compounds to form charge-transfer complexes with electron-rich molecules is an important characteristic. libretexts.org The biological activities of some compounds, including certain antimicrobial and anti-inflammatory agents, have been attributed to the presence of a nitro group. ontosight.ai

The combination of a hydroxyl and a nitro group on a benzene (B151609) ring, as seen in this compound, creates a molecule with a unique electronic profile and a high potential for specific interactions with biological macromolecules, making it a valuable tool for biochemical research.

Direct Synthesis Approaches to this compound

Direct synthesis typically involves introducing the nitro and sulfonamide groups onto a phenol backbone.

The formation of this compound via classical routes hinges on the principles of electrophilic aromatic substitution. The key reagent for nitration is nitric acid (HNO₃). masterorganicchemistry.com For highly activated rings like phenol, nitric acid alone can be sufficient for nitration. masterorganicchemistry.com However, to generate the potent electrophile, the nitronium ion (NO₂⁺), a mixture of nitric acid and sulfuric acid (H₂SO₄) is commonly employed. masterorganicchemistry.comyoutube.com

A plausible classical route would start with 4-hydroxybenzenesulfonamide. The nitration of this substrate would be directed by the existing functional groups. The hydroxyl group is a strongly activating ortho-, para-director, while the sulfonamide group is a deactivating meta-director. In this case, nitration is expected to occur at the position ortho to the hydroxyl group (and meta to the sulfonamide group), yielding the desired this compound.

An alternative pathway involves the sulfonation of 3-nitrophenol. However, controlling regioselectivity in the sulfonation of a substituted phenol can be challenging. A more controlled, albeit longer, route may involve protecting the amine of p-aminophenol as an acetamide (B32628) (forming acetanilide), followed by chlorosulfonylation, amidation to form the sulfonamide, nitration, and finally, hydrolysis of the protecting group to reveal the amine, which can then be converted to a hydroxyl group via diazotization. utdallas.edu This highlights the frequent necessity of multi-step sequences for achieving specific substitution patterns. utdallas.edu

A documented multi-step synthesis for this compound involves a three-step process starting from a precursor. chemicalbook.com This sequence illustrates a controlled method to achieve the final product. chemicalbook.com The reaction proceeds through the following stages:

Initial reaction in N,N-dimethyl-formamide (DMF). chemicalbook.com

Nitration using a mixture of nitric acid and sulfuric acid. chemicalbook.com

Hydrolysis using hydrogen chloride in a methanol (B129727) and water mixture. chemicalbook.com

The specific conditions for each step are detailed in the table below. chemicalbook.com

| Step | Reagents & Solvents | Duration & Temperature |

| 1 | N,N-dimethyl-formamide | 0.25 h / 0 - 20 °C |

| 2 | Nitric acid; Sulfuric acid | 4 h / 0 - 40 °C |

| 3 | Hydrogenchloride; Methanol; Water | 6 h / 90 °C |

This table outlines the reaction conditions for a multi-step synthesis of this compound. chemicalbook.com

Such multi-step syntheses, often employed in both laboratory and industrial settings, allow for greater control over the reaction intermediates and the final product's purity. utdallas.edusyrris.jpscispace.com

Synthetic Strategies for Nitrobenzenesulfonamide Scaffolds and Analogs

The synthesis of analogs of this compound often requires sophisticated strategies involving protective groups, functional group interconversions, and methods to control stereochemistry.

Protecting groups are essential in multi-step synthesis to prevent unwanted side reactions by temporarily masking a reactive functional group. utdallas.edu In the context of nitrobenzenesulfonamide synthesis, both amine and hydroxyl groups may require protection.

Sulfonamides themselves are frequently used as robust protecting groups for amines because they are stable under a wide range of reaction conditions. orgsyn.org The electron-withdrawing nature of the sulfonyl group "tames" the basicity of the amine's lone pair by engaging it in resonance, thus preventing it from reacting under acidic conditions. youtube.com Common sulfonyl protecting groups include p-toluenesulfonyl (Tos), methanesulfonyl (Ms), and nitrobenzenesulfonyl (Ns). creative-peptides.com

The stability of sulfonamides, however, can make their removal challenging, often requiring harsh conditions. orgsyn.orgresearchgate.net Deprotection can be achieved using concentrated aqueous acid with heat or under reducing conditions, such as with lithium metal in liquid ammonia. youtube.com The o-Nitrobenzenesulfonyl (oNbs) group is notable because it can be removed under milder conditions using nucleophiles like phenylthiol or alkylthiol, overcoming some of the difficulties associated with removing groups like Tos. creative-peptides.com Trifluoromethanesulfonic acid (TfOH) has also been used for the chemoselective acidic hydrolysis of N-arylsulfonamides. researchgate.netorganic-chemistry.org

| Protecting Group | Abbreviation | Typical Deprotection Conditions | Citation(s) |

| p-Toluenesulfonyl | Tos | Na/liquid ammonia; Harsh acidic conditions | creative-peptides.comresearchgate.net |

| o-Nitrobenzenesulfonyl | oNbs, Ns | Phenylthiol, Alkylthiol, Thiolates | creative-peptides.com |

| 2-(Trimethylsilyl)ethanesulfonyl | SES | Cesium fluoride (B91410) (CsF); Tetrabutylammonium fluoride (TBAF); HF | orgsyn.org |

| Benzyloxycarbonyl | Z, Cbz | H₂/Pd; HBr/AcOH; Na/liquid ammonia | creative-peptides.com |

This table summarizes common protecting groups used in syntheses involving sulfonamide scaffolds and their corresponding deprotection methods.

Functional group interconversion (FGI) is the process of converting one functional group into another and is a cornerstone of organic synthesis. ub.edunumberanalytics.com A key transformation in the synthesis of many benzenesulfonamide (B165840) analogs is the reduction of the nitro group. wikipedia.org

The reduction of an aromatic nitro group to a primary amine (aniline) is a fundamental step and can be accomplished using various reagents. wikipedia.orgorganic-chemistry.org This transformation is critical for producing compounds like 3-amino-4-hydroxybenzenesulfonamide (B74053) from the title compound. nih.gov Common methods include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide (PtO₂) with hydrogen gas is a widely used method. wikipedia.orgcommonorganicchemistry.com

Metal-Acid Systems: Iron (Fe) in acidic media is a classic and industrially significant method. wikipedia.org Zinc (Zn) under acidic conditions also provides a mild reduction. commonorganicchemistry.com

Metal Salts: Tin(II) chloride (SnCl₂) is a mild reagent capable of reducing nitro groups in the presence of other reducible functionalities. wikipedia.orgcommonorganicchemistry.com

Sulfide Reagents: The Zinin reduction uses sulfides (e.g., sodium sulfide) as the reducing agent, which is a method widely used in both laboratory and industrial production. sioc-journal.cn

Other FGIs can be applied to modify the scaffold. For instance, the hydroxyl group can be converted into a sulfonate ester, which is an excellent leaving group, allowing for its replacement with other nucleophiles like halides in a Finkelstein Reaction. vanderbilt.edu These interconversions enable the synthesis of a diverse library of analogs from a common intermediate. nih.gov

While this compound itself is achiral, the synthesis of chiral analogs containing the sulfonamide scaffold often requires stereoselective methods. acs.orgnih.gov Recent advances have provided several powerful strategies:

Catalytic Asymmetric Reactions: Chiral aldehyde catalysts have been used to mediate cascade reactions that produce optically active Δ(1)-pyrroline sulfonamides with high diastereo- and enantioselectivities. researchgate.net

Chiral Auxiliaries: The use of chiral auxiliaries, such as derivatives of the amino acid (S)-alanine, allows for the synthesis of sulfonamides where the chirality of the starting material is incorporated into the final product. researchgate.net Similarly, sugar-derived alcohols like diacetone-d-glucose (B1670380) have been used as chiral auxiliaries in the synthesis of sulfinates, which are precursors to other chiral sulfinyl compounds. nih.gov

Metal-Catalyzed Reactions: Palladium-catalyzed reactions have been developed for the stereoselective synthesis of certain sulfonamides. nih.gov For example, a three-component tandem reaction catalyzed by a palladium complex can produce substituted (Z)-N-allyl sulfonamides with controlled stereochemistry.

Stereodivergent Synthesis: The Castagnoli–Cushman reaction has been applied to sulfonimidoyl imines to achieve a stereodivergent synthesis of complex lactams, where different reaction conditions (with or without a base) lead to different diastereomers. acs.org

These advanced methods are crucial for preparing enantiomerically pure sulfonamide-containing molecules, which is often a requirement for biologically active compounds. acs.org

Properties

IUPAC Name |

4-hydroxy-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O5S/c7-14(12,13)4-1-2-6(9)5(3-4)8(10)11/h1-3,9H,(H2,7,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSOYEBKXCZKDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067028 | |

| Record name | Benzenesulfonamide, 4-hydroxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24855-58-1 | |

| Record name | 4-Hydroxy-3-nitrobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24855-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-hydroxy-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024855581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-hydroxy-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-hydroxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-nitrobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Hydroxy 3 Nitrobenzenesulfonamide and Its Core Scaffold

Derivatization Strategies

The introduction of chirality into drug candidates is a cornerstone of modern medicinal chemistry, as the stereochemistry of a molecule can profoundly influence its pharmacological and pharmacokinetic properties. Chiral scaffolds, which include chiral auxiliaries and catalysts, are employed in asymmetric synthesis to control the stereochemical outcome of a reaction, leading to the selective formation of a single enantiomer or diastereomer. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired chiral center is created, the auxiliary is removed for potential reuse. This strategy, while effective, increases the total number of synthetic steps. researchgate.net

While specific examples detailing the derivatization of 4-hydroxy-3-nitrobenzenesulfonamide using chiral scaffolds are not extensively documented, the principles are well-established for the broader sulfonamide and nitro-containing aromatic scaffolds. These methodologies provide a clear blueprint for creating stereochemically pure derivatives.

A highly relevant strategy involves the diastereoselective Michael addition of lithiated enantiopure sulfonates to nitroalkenes. researchgate.net In this approach, a chiral auxiliary derived from a readily available and inexpensive sugar, 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, is used to create enantiopure sulfonates. researchgate.net The lithiated form of these chiral sulfonates can then be added to nitroalkenes, yielding γ-nitro methyl sulfonates with a high degree of stereocontrol (de ≥ 98%, ee ≥ 98%). researchgate.net The success of this reaction underscores the compatibility of the nitro group with such asymmetric transformations and provides a direct conceptual link to the synthesis of chiral nitrobenzenesulfonamide derivatives.

Another powerful method involves the use of chiral catalysts, which can induce enantioselectivity without being covalently bonded to the substrate, offering a more atom-economical approach. For instance, palladium-catalyzed atroposelective hydroamination has been developed for the synthesis of axially chiral sulfonamides. acs.org This method allows for the construction of sulfonamides with restricted bond rotation, a form of chirality, with a wide tolerance for various functional groups. acs.org Organocatalysis has also emerged as a vital tool. Chiral organocatalysts have been successfully used for the asymmetric synthesis of sulfonimidamides, which are aza-analogues of sulfonamides, further expanding the toolbox for creating chiral sulfur-containing compounds. morressier.comnih.gov

The table below summarizes key strategies for employing chiral scaffolds in the synthesis of chiral sulfonamide-related structures, which are applicable to the nitrobenzenesulfonamide core.

| Chiral Scaffold/Catalyst Type | Specific Example | Synthetic Strategy | Resulting Chiral Moiety | Key Features |

|---|---|---|---|---|

| Chiral Auxiliary (Sugar-based) | 1,2:5,6-di-O-isopropylidene-α-D-allofuranose | Asymmetric Michael Addition | α,β-disubstituted γ-nitro methyl sulfonates | High diastereoselectivity (de ≥ 98%); auxiliary is cleavable. researchgate.net |

| Chiral Auxiliary (Sultam) | Camphorsultam | Asymmetric Aldol Reaction, Michael Addition | Chiral β-hydroxy or β-amino sulfonamides | Acts as a reliable and recoverable auxiliary for various C-C bond formations. wikipedia.org |

| Chiral Auxiliary (Oxazolidinone) | Evans Auxiliaries | Asymmetric Alkylation, Aldol Reactions | Chiral α-substituted or β-hydroxy derivatives | Well-established for controlling stereochemistry in acylated derivatives. wikipedia.org |

| Chiral Catalyst (Transition Metal) | Palladium-complex | Atroposelective Hydroamination | Axially chiral sulfonamides | Efficient construction of atropisomers with high functional group tolerance. acs.org |

| Chiral Catalyst (Organocatalyst) | Phase-Transfer Catalysts | Asymmetric Alkylation | Enantioenriched Sulfonimidamides | Sets a sulfur stereogenic center catalytically. morressier.com |

Derivatization Strategies and Analog Development Based on the 4 Hydroxy 3 Nitrobenzenesulfonamide Architecture

Design and Synthesis of Ureido-Benzenesulfonamide Derivatives

The incorporation of a ureido (-NH-CO-NH-) or thioureido (-NH-CS-NH-) moiety into the benzenesulfonamide (B165840) structure is a widely used strategy to generate potent enzyme inhibitors. nih.govresearchgate.net This approach often involves the reaction of an amino-benzenesulfonamide with an appropriate isocyanate or isothiocyanate. unifi.it

A common synthetic route begins with the reaction of a sulfanilamide (B372717) derivative with phenylchloroformate to yield a phenylcarbamate intermediate. This intermediate is then coupled with a diamine, such as N-Boc-ethylenediamine, to produce a Boc-protected aminoethylureidobenzenesulfonamide. nih.gov Subsequent deprotection and further modification can lead to a variety of ureido-tailed benzenesulfonamides. nih.gov For instance, a one-pot synthesis method has been developed for creating asymmetrical ureido-containing benzenesulfonamides. This process relies on the in-situ generation of an isocyanatobenzenesulfonamide species, which is then trapped by a suitable amine. acs.org

The design of these derivatives is often guided by the "tail approach," where the ureido group acts as a linker to attach various substituents that can interact with specific regions of a target enzyme's active site. researchgate.net This strategy has led to the development of numerous ureido- and thioureido-benzenesulfonamide derivatives with significant inhibitory activity against enzymes like carbonic anhydrases. nih.govacs.org

Table 1: Examples of Synthesized Ureido-Benzenesulfonamide Derivatives

| Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |

| 4-(3-(2-(benzylamino)ethyl)ureido) benzenesulfonamide | C₁₆H₂₀N₄O₃S | 41 | 176-177 | nih.gov |

| 3-(3-(2-(benzylamino)ethyl)ureido)benzenesulfonamide | C₁₆H₂₀N₄O₃S | 16 | 109-110 | nih.gov |

| 3-(3-(2-((4-chlorobenzyl)amino)ethyl)ureido) benzenesulfonamide | C₁₆H₁₉ClN₄O₃S | 10 | 102-103 | nih.gov |

| 4-(3-(2-((4-hydroxybenzyl)amino)ethyl)ureido) benzenesulfonamide | C₁₆H₂₀N₄O₄S | 28 | 134-135 | mdpi.com |

| 4-(3-(2-((2-methoxy-4-nitrobenzyl)amino)ethyl)ureido)benzenesulfonamide | C₁₇H₂₁N₅O₆S | 31 | 199-200 | mdpi.com |

| 4-(3-(2-(([1,1′-biphenyl]-4-ylmethyl)amino)ethyl)ureido) benzenesulfonamide | C₂₂H₂₄N₄O₃S | 37 | 197-198 | mdpi.com |

| 3-(4-Methylbenzamido)-N-((4-sulfamoylphenyl)carbamothioyl)benzamide | C₂₂H₂₀N₄O₄S₂ | 80 | 210-212 | nih.gov |

| 4-Isobutyramido-N-((4-sulfamoylphenyl)carbamothioyl)benzamide | C₁₈H₂₀N₄O₄S₂ | - | - | nih.gov |

| Ethyl 4-(3-(4-acetamidobenzoyl)thioureido)benzoate | C₁₉H₁₉N₃O₄S | 68 | 237-239 | nih.gov |

| 4-(3-(3-(4-Methylbenzamido)benzoyl)thioureido)benzoic acid | C₂₃H₁₉N₃O₄S | 78 | 254-256 | nih.gov |

Development of Substituted Benzylamino-Benzenesulfonamide Analogs

The introduction of substituted benzylamino groups is another key strategy for developing novel benzenesulfonamide analogs. nih.govmdpi.com These modifications can significantly influence the compound's interaction with biological targets. mdpi.com

Reductive Amination: This is a powerful method for synthesizing substituted benzylamino-benzenesulfonamides. youtube.com The process typically involves the reaction of an amino-benzenesulfonamide with a substituted benzaldehyde (B42025) to form an imine (Schiff base), which is then reduced in situ to the corresponding amine. nih.gov A common reducing agent for this transformation is sodium borohydride. nih.gov This two-step, one-pot procedure is efficient and allows for the introduction of a wide variety of substituted benzyl (B1604629) groups. nih.govyoutube.com

N-Arylation: N-arylation reactions provide a direct means to form a bond between the sulfonamide nitrogen and an aryl group. rsc.org The Chan-Evans-Lam cross-coupling reaction, which utilizes copper catalysis, is a notable example. rsc.org This method allows for the chemoselective N-arylation of aminobenzene sulfonamides with arylboron compounds under aerobic conditions. rsc.org By adjusting reaction parameters such as the copper source, solvent, and base, the arylation can be directed to either the amino or the sulfonamide nitrogen. rsc.org Palladium-catalyzed meta-C–H arylation has also been developed, enabling the introduction of aryl groups at the meta-position of a benzylsulfonamide. nih.gov

These synthetic approaches have facilitated the creation of a broad spectrum of substituted benzylamino-benzenesulfonamide analogs, contributing to the exploration of their structure-activity relationships. nih.govmdpi.comnih.gov

Preparation of Schiff Base Metal Complexes from Nitrobenzenesulfonamide Precursors

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are versatile ligands capable of forming stable complexes with various metal ions. researchgate.netnih.gov The 4-hydroxy-3-nitrobenzenesulfonamide structure, after reduction of the nitro group to an amine, can serve as a precursor for synthesizing Schiff base ligands. For instance, 3-amino-4-hydroxybenzenesulfonamide (B74053) can be reacted with various aldehydes to form the corresponding Schiff bases. nih.gov

These Schiff base ligands, which can be bi-, tri-, or tetradentate, readily coordinate with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). whiterose.ac.ukepa.govmdpi.com The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands. researchgate.netwhiterose.ac.uk The synthesis of these complexes typically involves reacting the Schiff base ligand with a metal salt, such as metal acetate, in a suitable solvent. whiterose.ac.uk The geometry of the resulting metal complex, which can be, for example, octahedral, is influenced by the nature of the metal ion and the ligand. epa.gov

The formation of these metal complexes opens up possibilities for applications in various fields, including catalysis and materials science. researchgate.netnih.gov

Table 2: Examples of Schiff Base Metal Complexes

| Complex | Ligand | Metal Ion | Potential Geometry | Reference |

| [CoL(H₂O)₃] | pcb-gg | Co(II) | Octahedral | epa.gov |

| Copper(II) complex of 4-((E)-(4-hydroxy-3-((E)-(p- tolylimino)methyl) phenyl) diazenyl)-N-(5-methylisoxazol-3-yl) benzenesulphonamide | 4-((E)-(4-hydroxy-3-((E)-(p- tolylimino)methyl) phenyl) diazenyl)-N-(5-methylisoxazol-3-yl) benzenesulphonamide | Cu(II) | Not specified | whiterose.ac.uk |

| Ni(II) complex of 3-Hydroxy-4-(3-hydroxy benzylidene amino) benzoic acid | 3-Hydroxy-4-(3-hydroxy benzylidene amino) benzoic acid | Ni(II) | Not specified | semanticscholar.org |

| Zn(II) complex of 3-Hydroxy-4-(3-hydroxy benzylidene amino) benzoic acid | 3-Hydroxy-4-(3-hydroxy benzylidene amino) benzoic acid | Zn(II) | Not specified | semanticscholar.org |

Hybridization Approaches for Novel Sulfonamide-Containing Scaffolds

Hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug design. This approach has been applied to the this compound scaffold to create novel hybrid molecules with potentially synergistic or dual-action properties.

One such approach involves linking the sulfonamide moiety to other heterocyclic systems known for their biological activity. For example, sulfonamides have been hybridized with pyrazole (B372694) scaffolds. researchgate.net In one study, a series of 1-(3-substituted-phenyl)-5-phenyl-N3,N4-bis(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3,4-dicarboxamides were synthesized. researchgate.net Another hybridization strategy involves tethering sulfonamides to 1,2,4-triazole (B32235) rings. researchgate.net

These hybridization approaches aim to enhance the therapeutic potential of the parent molecules by targeting multiple biological pathways or by improving their pharmacokinetic profiles.

Application of Sulfonamide Compounds as Synthons in Organic Synthesis

The sulfonamide group is not only a key functional group in many biologically active molecules but also a valuable tool in organic synthesis. researchgate.netwikipedia.org Its strong electron-withdrawing nature can activate adjacent positions for chemical reactions. researchgate.net Furthermore, the sulfonamide group can serve as a protecting group for amines, a leaving group in substitution reactions, and a scaffold for building more complex molecular architectures. researchgate.net

The synthesis of sulfonamides themselves can be achieved through various methods, including the reaction of sulfonyl chlorides with amines, or more modern approaches like the S-N coupling of sulfonic acids or their salts with amines under microwave irradiation. wikipedia.orgorganic-chemistry.org

The versatility of the sulfonamide motif makes it a valuable synthon for the construction of a wide range of organic compounds, including those derived from the this compound framework. researchgate.netmdpi.com

Biological Activity and Mechanisms of Action in Vitro Investigations

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of metalloenzymes crucial for fundamental physiological processes. They catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. The inhibition of specific CA isoforms has emerged as a promising strategy for therapeutic intervention in various diseases.

The interaction of 4-Hydroxy-3-nitrobenzenesulfonamide with carbonic anhydrases has been a subject of study, with research dating back to 1970 exploring its binding properties as a reporter group-labeled inhibitor. nih.gov The primary mechanism of action for sulfonamide-based inhibitors involves the coordination of the sulfonamide group to the zinc ion located in the enzyme's active site. This binding displaces a water molecule or hydroxide (B78521) ion, which is essential for the catalytic cycle, thereby inhibiting the enzyme's function.

The kinetics of this inhibition are well-documented for the sulfonamide class. The formation of the enzyme-inhibitor complex is typically a reversible process, and the strength of this interaction is quantified by the inhibition constant (Kᵢ). Lower Kᵢ values indicate a stronger binding affinity and more potent inhibition. Studies on derivatives of this compound, such as ureido-substituted analogues, have shown potent inhibition of various CA isoforms, with Kᵢ values often in the nanomolar range.

Humans have several carbonic anhydrase isoforms, and selective inhibition is key to therapeutic efficacy while minimizing off-target effects. Two isoforms, CA IX and CA XII, are transmembrane proteins that are overexpressed in many types of cancer and are linked to tumor progression and survival, particularly in hypoxic (low-oxygen) environments.

Research has focused on developing derivatives of this compound that selectively target these tumor-associated isoforms over the ubiquitous cytosolic isoforms, hCA I and hCA II. For instance, a series of 4-hydroxy-3-(3-(phenylureido)benzenesulfonamides, developed as analogues of the clinical trial candidate SLC-0111, demonstrated potent and selective inhibition of hCA IX and hCA XII. rsc.org One of the most effective compounds in this series, featuring a 4-fluorophenylureido tail, exhibited Kᵢ values of 2.59 nM against hCA IX and 7.64 nM against hCA XII. rsc.org This highlights the potential for modifying the this compound scaffold to achieve high selectivity for cancer-related CAs.

The presence of a nitroaromatic group on the benzenesulfonamide (B165840) scaffold is particularly significant. This feature can be exploited for developing bioreductive prodrugs that are selectively activated under the hypoxic conditions characteristic of solid tumors. cabidigitallibrary.org In a low-oxygen environment, specific oxidoreductase enzymes are upregulated and can reduce the nitro group. cabidigitallibrary.org This reduction can lead to the formation of more cytotoxic species, thereby enhancing the anti-proliferative action of the compound specifically within the tumor microenvironment. cabidigitallibrary.org Studies on ureido-substituted benzenesulfonamides with a nitro-aromatic moiety have shown that these compounds can lead to an antiproliferative effect that is increased by hypoxia. cabidigitallibrary.org

Neglected tropical diseases such as Chagas disease and leishmaniasis, caused by the protozoans Trypanosoma cruzi and Leishmania species, respectively, represent a significant global health challenge. The discovery of carbonic anhydrases in these pathogens (TcCA in T. cruzi and LdcCA in L. donovani) has identified them as potential drug targets. nih.gov

Nitroaromatic benzenesulfonamides have been investigated for their inhibitory activity against these protozoan CAs. nih.gov In one study, a series of 3-nitrobenzenesulfonamides were tested against TcCA, with the parent compound (4-amino-3-nitrobenzenesulfonamide) showing an inhibition constant (Kᵢ) of 80 nM. nih.gov The introduction of a hydroxy group at the 4-position (forming this compound) resulted in a slightly less potent, but still effective, inhibition with a Kᵢ of 110 nM against TcCA. nih.gov These findings suggest that the this compound scaffold is a promising starting point for developing novel anti-protozoan agents.

| Compound Derivative | Target Enzyme | Inhibition Constant (Kᵢ) |

| 4-amino-3-nitrobenzenesulfonamide | TcCA | 80 nM |

| This compound | TcCA | 110 nM |

| 4-amino-5-nitro-benzenesulfonamide | TcCA | 160 nM |

| 4,5-diamino-benzenesulfonamide | TcCA | 240 nM |

Data sourced from a study on nitroaromatic benzenesulfonamides inhibiting carbonic anhydrases from Trypanosoma cruzi. The table shows the inhibitory potency of various derivatives against the protozoan carbonic anhydrase (TcCA). nih.gov

Carbonic anhydrases are vital for the survival and virulence of many pathogenic microorganisms. These enzymes play a crucial role in pH homeostasis, biosynthetic pathways, and the transport of CO₂ and bicarbonate, all of which are essential for the pathogen to adapt to and thrive within its host environment. For example, in Helicobacter pylori, CAs are part of the enzymatic system that allows the bacterium to survive the highly acidic conditions of the human stomach.

Pathogens have evolved different classes of carbonic anhydrases (e.g., α-CA, β-CA, γ-CA). The CAs found in T. cruzi (α-class) and L. donovani (β-class) have been cloned, expressed, and characterized. nih.gov These characterization studies provide the detailed kinetic and structural information necessary for the rational design of selective inhibitors. By understanding the differences between pathogen CAs and human CAs, researchers can design drugs that specifically target the microbial enzyme, thereby reducing the risk of side effects in the host.

Inhibition of Protozoan Carbonic Anhydrases (e.g., Trypanosoma cruzi, Leishmania donovani).

Lipoxygenase Inhibition

Lipoxygenases (LOXs) are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of bioactive signaling molecules involved in inflammatory responses. The inhibition of LOXs is a therapeutic strategy for treating inflammatory conditions.

While the primary focus of research on this compound has been on its activity as a carbonic anhydrase inhibitor, the broader benzenesulfonamide class has been explored for lipoxygenase inhibition. For example, medicinal chemistry efforts have identified 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase (12-LOX). These compounds have demonstrated nanomolar potency against 12-LOX and show favorable selectivity over other related enzymes. However, direct and detailed studies on the specific inhibitory activity of this compound against various lipoxygenase isoforms are not extensively documented in the reviewed literature. Further investigation is required to fully characterize its potential in this area.

Specificity Against 12-Lipoxygenase and Related Enzymes (e.g., 5-LOX, 15-LOX-1, Cyclooxygenases)

The specificity of sulfonamide-based compounds as inhibitors of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes is a significant area of research due to the roles of these enzymes in inflammation and other physiological and pathological processes. nih.govgoogle.comnih.govnih.gov Human lipoxygenases, including platelet-type 12-lipoxygenase (12-LOX), 5-lipoxygenase (5-LOX), and 15-lipoxygenase-1 (15-LOX-1), are iron-containing enzymes that catalyze the oxidation of polyunsaturated fatty acids to produce bioactive metabolites involved in responses like platelet aggregation and inflammation. nih.govgoogle.comnih.gov

Research into a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold has led to the development of potent and selective inhibitors of 12-LOX. nih.govgoogle.com Optimized compounds from this series have demonstrated nanomolar potency against 12-LOX with excellent selectivity over other related lipoxygenases and cyclooxygenases. nih.gov For instance, certain derivatives have been shown to effectively inhibit 12-HETE production in human platelets and β-cells, indicating their potential in conditions where 12-LOX is implicated, such as diabetes and thrombosis. nih.gov The anti-inflammatory drug licofelone (B1675295) is a notable example of a compound that inhibits 5-LOX as well as COX-1 and COX-2 enzymes. nih.gov The dual inhibition of COX and LOX pathways is a strategy employed to develop anti-inflammatory agents. nih.gov

Table 1: Enzyme Inhibition Profile of Selected Sulfonamide-Based Compounds

| Compound/Class | Target Enzyme(s) | Potency/Inhibition | Selectivity | Source(s) |

|---|---|---|---|---|

| 4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamide derivatives | 12-Lipoxygenase (12-LOX) | Nanomolar (nM) potency | Excellent selectivity over related lipoxygenases and cyclooxygenases | nih.gov |

| Licofelone | 5-Lipoxygenase (5-LOX), Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) | Effective inhibitor | Dual inhibitor | nih.gov |

| Flavocoxid | 5-Lipoxygenase (5-LOX), Cyclooxygenase-2 (COX-2) | Effective inhibitor | Dual inhibitor, reduced LTB4 levels | mdpi.com |

| Ethanolic extract of Punica granatum | 5-Lipoxygenase (5-LOX), Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) | IC50 values of 20 µg/ml (5-LOX), 90 µg/ml (COX-1), and 3.75 µg/ml (COX-2) | More affinity towards COX-2 (25-fold selectivity) | nih.gov |

Antimicrobial Mechanistic Studies (In Vitro)

Proposed Mechanisms of Action for Mycobacterial Inhibition (e.g., Oxidative Stress)

The mechanisms by which sulfonamides inhibit mycobacteria, the causative agents of tuberculosis, are multifaceted. While the inhibition of dihydropteroate (B1496061) synthase is a key factor, other mechanisms, including the induction of oxidative stress, are also proposed. nih.govnih.gov Mycobacterium tuberculosis (Mtb) is exposed to a hostile environment within the host, including oxidative stress from the immune response. nih.govnih.gov

Genes involved in the sulfur metabolism of Mtb are upregulated in response to oxidative stress, suggesting that the pathways for synthesizing sulfur-containing molecules like cysteine and mycothiol (B1677580) are critical for survival. nih.gov Mycothiol plays a role similar to glutathione (B108866) in other organisms, helping to regulate the cellular redox state. nih.gov It has been proposed that some antibacterial agents may contribute to cytotoxicity in bacteria by causing the oxidation of guanine (B1146940) nucleotides in the bacterial nucleotide pool. wikipedia.org Furthermore, the antitubercular drug para-aminosalicylic acid, a structural analog of PABA, is known to be activated by DHPS, with its metabolic product inhibiting subsequent enzymes in the folate pathway. nih.gov This suggests that for some compounds, DHPS can act as a prodrug activator. nih.gov The complex oxidative stress network of Mtb involves numerous enzymes, and disruption of the pathways that maintain thiol homeostasis can increase sensitivity to oxidative stressors. nih.gov

Mechanistic Studies of Metal Complexes of Sulfonamide Derivatives with Antibacterial Activity

The coordination of sulfonamide derivatives with metal ions can significantly enhance their antibacterial activity. nih.govtandfonline.comsci-hub.seresearchgate.net These metal complexes, or metallodrugs, often exhibit superior biological properties compared to the free sulfonamide ligands. nih.gov The choice of both the sulfonamide and the metal ion can be modulated to optimize the pharmacological potential. nih.gov

For instance, ruthenium(III) complexes with sulfonamides like sulfamerazine (B1682647) and sulfathiazole (B1682510) have demonstrated enhanced antimicrobial properties. nih.gov The coordination of the metal ion can occur through various atoms on the sulfonamide molecule, including the nitrogen atom of the sulfonamide group, the oxygen atom of the sulfonamide group, and nitrogen atoms within a heterocyclic ring, if present. nih.gov Similarly, complexes of sulfonamides with metals such as cobalt(II), copper(II), nickel(II), and zinc(II) have shown moderate to significant antibacterial activity, with zinc(II) complexes being particularly active in some studies. tandfonline.com The enhanced activity of these metal complexes is often attributed to their ability to interfere with essential bacterial processes. For example, copper(II) complexes with certain sulfonamides are thought to possess greater antimicrobial activity because they can interfere with the biosynthesis of tetrahydrofolic acid, which is vital for bacterial metabolism. researchgate.net

Table 2: Antibacterial Activity of Sulfonamide Metal Complexes

| Metal Ion | Sulfonamide Ligand(s) | Coordination Sites | Effect on Antibacterial Activity | Source(s) |

|---|---|---|---|---|

| Ruthenium(III) | Sulfamerazine, Sulfathiazole | Nitrogen of heterocyclic ring, Oxygen of –SO2NH– group | Enhanced biological properties compared to free ligands | nih.gov |

| Cobalt(II), Copper(II), Nickel(II), Zinc(II) | Schiff base-derived sulfonamides | Imine nitrogen, Sulfonamide oxygen and nitrogen | Moderate to significant activity; Zinc(II) complexes found to be more active | tandfonline.comresearchgate.net |

| Iron(III), Copper(II) | Sulphadimidine | Amino nitrogen, Sulfonamidic oxygen, Pyrimidinic nitrogen | Greater activity against E. coli, S. aureus, and K. pneumoniae compared to the parent compound | researchgate.net |

General Sulfonamide Mechanisms of Action (e.g., Modulation of Amyloid Precursor Protein Processing)

Beyond their well-established antimicrobial and anti-inflammatory roles, sulfonamide derivatives have been investigated for their potential in other therapeutic areas, including neurodegenerative diseases. One area of interest is the modulation of amyloid precursor protein (APP) processing, which is central to the pathology of Alzheimer's disease. nih.govnih.gov The accumulation of β-amyloid peptide (Aβ), a major component of senile plaques in the brain, is a key event in this disease. nih.gov

Some studies have explored the ability of sulfonamide derivatives to inhibit the aggregation of proteins prone to fibrillization, such as α-synuclein and hyperphosphorylated tau, which are implicated in neurodegenerative disorders. nih.gov For example, specific sulfonamide compounds have been shown to reduce the formation of protein inclusions in neuroblastoma cells. nih.gov While direct evidence for this compound in modulating APP processing is not specified in the provided context, the broader class of sulfonamides is being explored for such activities. The development of methods to accurately quantify Aβ levels is crucial for evaluating the efficacy of compounds that modulate APP processing. nih.gov

Computational Studies and Theoretical Insights

Molecular Docking and Ligand-Target Binding Energy Calculations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand and its target protein. For sulfonamide derivatives, molecular docking studies have been effectively used to explore their binding modes and affinities with various protein targets. For instance, studies on similar sulfonamide compounds have shown that they can exhibit strong inhibitory potential against targets like penicillin-binding proteins. The binding affinity is quantified by calculating the binding energy, with more negative values indicating a stronger interaction. While specific docking studies on 4-Hydroxy-3-nitrobenzenesulfonamide are not extensively documented in publicly available research, it is known to be an inhibitor of carbonic anhydrases nih.gov. Computational docking of this molecule into the active site of various carbonic anhydrase isozymes would be a critical step in understanding its inhibitory mechanism and selectivity. Such studies would typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the sulfonamide group, the nitro group, the hydroxyl group, and the amino acid residues of the target protein.

The binding energy for such interactions can be calculated using computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which provide a more refined estimation of the binding affinity. For related sulfonamides, docking studies have reported binding energies indicating strong and stable complex formation with their respective targets.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These calculations, often employing methods like Density Functional Theory (DFT), provide insights into the distribution of electrons, the energies of molecular orbitals, and the molecule's susceptibility to chemical reactions.

Theoretical Investigations of Linear and Nonlinear Optical (NLO) Properties

Computational methods are also employed to predict the linear and nonlinear optical (NLO) properties of molecules. These properties are crucial for applications in optoelectronics and materials science. The first-order hyperpolarizability (β₀) is a key parameter that indicates the NLO response of a molecule. For some sulfonamide derivatives, DFT calculations have been used to determine their NLO properties nih.gov. The presence of electron-donating (hydroxyl) and electron-withdrawing (nitro and sulfonamide) groups on the benzene (B151609) ring of this compound suggests that it may possess significant NLO properties due to intramolecular charge transfer. Theoretical calculations of its dipole moment, polarizability, and hyperpolarizability would provide valuable data for assessing its potential as an NLO material. For a related compound, 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, the first-order hyperpolarizability was calculated using the B3LYP/6-31G(d,p) method nih.gov.

Natural Population Analysis (NPA)

Natural Population Analysis (NPA) provides a method for calculating the distribution of electronic charge on each atom in a molecule. This information is crucial for understanding the molecule's electrostatic potential and its reactivity towards other chemical species. NPA is often considered to be more reliable than other methods like Mulliken population analysis. For this compound, NPA would reveal the partial charges on the nitrogen, oxygen, and sulfur atoms, highlighting the electrophilic and nucleophilic sites within the molecule. This information is valuable for predicting how the molecule will interact with biological targets or other reagents.

Density Functional Theory (DFT) Applications in Conformational and Electronic Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and geometry of molecules. DFT calculations can accurately predict various molecular properties, including bond lengths, bond angles, and dihedral angles. For sulfonamide derivatives, DFT has been successfully used to obtain optimized geometries that are in good agreement with experimental data from X-ray crystallography nih.gov.

A conformational analysis of this compound using DFT would identify the most stable three-dimensional arrangement of its atoms. Furthermore, DFT calculations provide access to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. For similar sulfonamides, DFT calculations have been used to determine these frontier molecular orbitals and analyze the charge transfer within the molecule nih.gov.

Advanced Analytical Methodologies in Research on 4 Hydroxy 3 Nitrobenzenesulfonamide

Derivatization for Enhanced Chromatographic and Mass Spectrometric Detection

Chemical derivatization is a key strategy in the analysis of sulfonamides, including 4-hydroxy-3-nitrobenzenesulfonamide. psu.edusci-hub.se This process involves chemically modifying the analyte to produce a derivative with improved analytical properties. psu.edusci-hub.se Derivatization can be performed before the separation (pre-column) or after the separation (post-column). psu.edu

Strategies for Improving Detection Sensitivity and Selectivity

Derivatization is frequently employed to enhance the sensitivity and selectivity of analytical methods for sulfonamides. nih.govresearchgate.net For instance, pre-column derivatization can be used to introduce a chromophoric or fluorophoric group into the sulfonamide molecule, thereby increasing its response to UV or fluorescence detectors. nih.gov This is particularly useful for detecting low concentrations of these compounds in complex matrices like biological fluids or environmental samples. nih.govresearchgate.net

Post-column derivatization with reagents like p-dimethylaminobenzaldehyde can significantly enhance the selectivity of liquid chromatographic methods for determining sulfonamide residues in animal tissues. oup.com This approach simplifies the sample cleanup process by allowing for detection at a specific wavelength (450 nm), minimizing interferences from the matrix. oup.com

In mass spectrometry, derivatization can improve ionization efficiency and lead to the formation of characteristic fragment ions, which is beneficial for both identification and quantification. spectroscopyonline.comnih.gov By altering the chemical properties of the analyte, derivatization can also help to overcome issues such as low ionization efficiency and matrix interference in LC-MS analysis. researchgate.net

Application of Specific Derivatization Reagents in Analytical Research

A variety of derivatization reagents are utilized in the analysis of sulfonamides and related compounds, each with specific applications.

Fluorescamine: This reagent reacts with primary amines to form fluorescent derivatives. It has been successfully used in the pre-column derivatization of sulfonamides for their determination in animal feeds by high-performance liquid chromatography with fluorescence detection (HPLC-FLD). nih.gov This method offers high sensitivity and is suitable for routine quality control. nih.gov

9-Fluorenylmethyl chloroformate (FMOC): FMOC is another common pre-column derivatization reagent that reacts with primary and secondary amines to yield highly fluorescent derivatives, enabling trace analysis. researchgate.net

N-(1-naphthyl)ethylenediamine dihydrochloride: This reagent is used in pre-column derivatization to form azo dyes with sulfonamides, which improves chromatographic resolution and selectivity. nih.gov

Picolinic Acid and Girard P: In the context of steroid analysis, which can share analytical challenges with sulfonamides, picolinic acid is used to derivatize hydroxyl groups, and Girard P is used for keto groups, significantly enhancing ionization and detection sensitivity in LC-MS. nih.gov

2,5-dioxopyrrolidin-1-yl(4-(((2-nitrophenyl)sulfonyl)oxy)-6-(3-oxomorpholino)quinoline-2-carbonyl)pyrrolidine-3-carboxylate (Ns-MOK-β-Pro-OSu): This complex reagent has been developed for the derivatization of amino acids, producing characteristic fragment ions in mass spectrometry that allow for highly selective quantification. mdpi.com

The choice of derivatization reagent depends on the specific functional groups present in the analyte and the desired analytical outcome.

Impact on Chromatographic Efficiency and Separation Performance

Derivatization can have a profound impact on the chromatographic behavior of analytes. By converting polar functional groups into less polar derivatives, the retention of sulfonamides on reversed-phase HPLC columns can be improved. psu.edu This often leads to better peak shapes, reduced tailing, and enhanced separation from other sample components. sci-hub.senih.gov

For example, the formation of azo dyes through pre-column derivatization has been shown to improve the resolution in chromatograms when analyzing mixtures of sulfonamides. nih.gov Similarly, derivatization can convert small, hydrophilic molecules into larger, more hydrophobic compounds, making them more amenable to reversed-phase HPLC. psu.edu However, it is important to note that derivatization can sometimes lead to the formation of stereoisomers (E/Z) if the reaction creates a new double bond, which may result in double peaks in the chromatogram. sci-hub.se

Derivatization for Enantiomeric Separation and Analysis

While specific examples for this compound are not prevalent in the provided search results, the principle of using derivatization for the enantiomeric separation of chiral compounds is well-established. Chiral derivatization reagents are used to convert a pair of enantiomers into diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic columns. This approach is a common strategy for the analysis of chiral drugs and other biologically active molecules.

Reporter Group Labeling Techniques in Ligand-Protein Binding Studies

This compound has been utilized as a reporter group-labeled inhibitor in studies of its binding to carbonic anhydrases. nih.gov In this context, the term "reporter group" refers to a molecule that has a distinct spectroscopic signature, allowing its binding to a protein to be monitored. The interaction of this compound with carbonic anhydrase can be studied by observing changes in the spectroscopic properties of the inhibitor upon binding. nih.gov This technique provides insights into the kinetics and mechanism of protein-ligand interactions. nih.gov

Enzyme Activity Assays (e.g., Stopped Flow Carbon Dioxide Hydrase Assay)

The inhibitory effect of sulfonamides like this compound on carbonic anhydrase activity can be quantified using enzyme assays. The stopped-flow carbon dioxide hydrase assay is a powerful technique for this purpose. nih.govebi.ac.uk

Future Research Directions for 4 Hydroxy 3 Nitrobenzenesulfonamide and Its Analogs

Further Elucidation of Novel Bioreductive Activation Pathways

The nitroaromatic structure of 4-Hydroxy-3-nitrobenzenesulfonamide suggests its potential as a bioreductive prodrug, a molecule that becomes active under specific biological conditions. The bioreduction of nitroaromatic compounds is a critical activation mechanism for many therapeutic agents. scielo.brresearchgate.net This process, often occurring in the low-oxygen (hypoxic) environments characteristic of solid tumors, involves the enzymatic reduction of the nitro group (NO2). mdpi.com

Under hypoxic conditions, the nitro group can be reduced in a stepwise manner to form reactive intermediates such as nitroso (NO) and hydroxylamine (NHOH) species, and eventually an amine (NH2) group. mdpi.com These reactive intermediates are often the cytotoxic agents responsible for the therapeutic effect. mdpi.com The process can occur through single-electron or two-electron reduction pathways mediated by various flavoenzymes and metalloproteins. researchgate.netnih.gov In the presence of oxygen, the initial radical anion formed by a single-electron transfer can react with molecular oxygen, regenerating the parent nitro compound and producing a superoxide anion, which can lead to oxidative stress. scielo.br

Future research should focus on identifying the specific enzymes and reductases responsible for the bioactivation of this compound. Understanding which specific nitroreductases, such as P450 oxidoreductase, are involved is crucial. researchgate.net Investigating the influence of the hydroxyl and sulfonamide groups on the reduction potential of the nitro group will be essential. Researchers could explore whether this compound follows known pathways or if its unique substitution pattern enables novel activation mechanisms, potentially leading to different reactive intermediates and biological outcomes. This knowledge is fundamental to designing more effective and selective hypoxia-activated drugs. researchgate.net

Advanced Structure-Activity Relationship Exploration for Optimized Potency and Isoform Selectivity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure relates to its biological activity. drugdesign.org For this compound, which is known to bind to carbonic anhydrases, SAR exploration is critical for developing analogs with improved potency and selectivity for specific enzyme isoforms. nih.govacs.org Carbonic anhydrase inhibitors are a class of sulfonamides used to treat conditions like glaucoma. drugbank.comlecturio.com

Advanced SAR studies would involve synthesizing a library of analogs by systematically modifying the core structure of this compound. Key modifications could include:

Altering substituents on the benzene (B151609) ring: The position and nature of the hydroxyl and nitro groups could be varied to probe their influence on binding affinity and selectivity. For example, replacing the hydroxyl group with a methoxy group or altering its position could reveal its role in hydrogen bonding with the enzyme's active site. drugdesign.org

Modifying the sulfonamide group: Changes to the sulfonamide moiety could influence the compound's interaction with the zinc ion present in the active site of carbonic anhydrases.

Introducing new functional groups: Adding different chemical groups could create new interactions with the target enzyme, potentially leading to significantly higher potency. nih.gov

The goal of these studies is to develop a detailed understanding of the pharmacophore—the essential features of the molecule required for biological activity. This knowledge allows for the rational design of new compounds with optimized inhibitory activity against specific carbonic anhydrase isoforms, or even to target other enzymes like lipoxygenases where sulfonamide-based inhibitors have also shown promise. nih.govnih.gov

Below is a table outlining potential modifications and their expected impact based on SAR principles.

| Structural Modification | Rationale | Potential Impact on Activity |

| Varying position of the -OH group | Probe importance of hydrogen bond donor location | Increased or decreased binding affinity |

| Replacing -NO2 with other electron-withdrawing groups | Assess the role of the nitro group in binding vs. bioreductive activation | Altered potency and selectivity profile |

| Alkylation of the sulfonamide nitrogen | Modify interaction with the zinc cofactor in the active site | Potentially decreased carbonic anhydrase inhibition |

| Introduction of a linker chain | Explore binding to secondary pockets in the enzyme | Enhanced selectivity for specific isoforms |

Integration of Computational Studies for Predictive Modeling in Chemical Biology

Computational chemistry provides powerful tools for predicting how a molecule will behave, thereby guiding and accelerating drug discovery. Integrating computational studies, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, can provide deep insights into the properties of this compound and its analogs. frontiersin.org

Molecular Docking studies can simulate the binding of this compound and its derivatives into the active site of target enzymes like carbonic anhydrase. These simulations can predict the binding energy and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-enzyme complex. researchgate.net This information is invaluable for explaining the results of SAR studies and for designing new analogs with improved binding affinity.

Density Functional Theory (DFT) calculations can be used to determine the electronic properties of the molecules, such as the electrostatic potential and the energies of molecular orbitals. researchgate.netnih.gov This is particularly relevant for understanding the bioreductive activation pathway, as the ease of reduction of the nitro group is governed by its electronic environment.

QSAR modeling builds a statistical relationship between the chemical structures of a series of compounds and their biological activity. frontiersin.org By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of analogs with known activities, a predictive model can be generated. This model can then be used to estimate the activity of new, unsynthesized compounds, allowing researchers to prioritize the synthesis of the most promising candidates, saving time and resources. frontiersin.org

The table below summarizes the application of different computational methods in the study of this compound.

| Computational Method | Application | Predicted Outcome |

| Molecular Docking | Simulating binding to carbonic anhydrase isoforms | Binding affinity, binding pose, key interactions |

| Density Functional Theory (DFT) | Calculating electronic structure and properties | Reduction potential, reactivity of intermediates |

| QSAR Modeling | Correlating chemical structure with biological activity | Predicted inhibitory potency of new analogs |

By combining these computational approaches with experimental work, future research can efficiently navigate the chemical space to develop potent and selective agents based on the this compound scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.